Tuftsin acetate salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

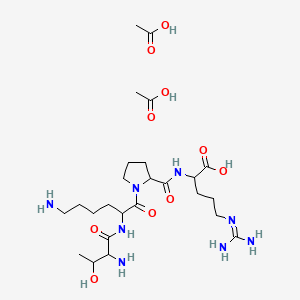

Tuftsin acetate salt is a synthetic derivative of tuftsin, a natural tetrapeptide composed of threonine, lysine, proline, and arginine. Tuftsin is known for its immunostimulatory properties, particularly in enhancing the phagocytic activity of macrophages and neutrophils . The acetate salt form is often used to increase the stability and solubility of the peptide for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tuftsin acetate salt can be synthesized through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process involves the following steps:

Attachment of the first amino acid: to a solid resin.

Deprotection: of the amino acid’s amine group.

Coupling: of the next amino acid using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.

Cleavage: of the peptide from the resin and acetylation to form the acetate salt.

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to streamline the process, ensuring high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a stable powder .

Chemical Reactions Analysis

Types of Reactions: Tuftsin acetate salt undergoes various chemical reactions, including:

Oxidation: Tuftsin can be oxidized to form disulfide bonds, which may affect its biological activity.

Reduction: Reduction reactions can break disulfide bonds, restoring the peptide’s original structure.

Substitution: Amino acid residues in tuftsin can be substituted with other residues to create analogs with modified properties.

Common Reagents and Conditions:

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.

Substitution reactions: Use of specific amino acid derivatives and coupling reagents.

Major Products:

Oxidized tuftsin: Contains disulfide bonds.

Reduced tuftsin: Restores the original peptide structure.

Tuftsin analogs: Modified peptides with altered biological activities.

Scientific Research Applications

Immunomodulatory Effects

Mechanism of Action:

Tuftsin enhances the immune response by stimulating phagocytosis and cytotoxic activity in leukocytes. It has been shown to activate macrophages and promote the production of cytokines, which are crucial for immune responses against infections and tumors .

Clinical Applications:

- Cancer Treatment: Tuftsin acetate salt has been investigated for its potential in treating various cancers by augmenting the immune system's ability to target tumor cells. Studies indicate that it can enhance the efficacy of chemotherapy and reduce tumor growth in animal models .

- Infection Control: The compound has demonstrated effectiveness against infections such as those caused by HIV/AIDS and other opportunistic pathogens. Its immunomodulatory properties help in managing infections in immunocompromised patients .

Antiviral Properties

Recent research has highlighted tuftsin's potential role in combating viral infections, particularly SARS-CoV-2. Studies indicate that tuftsin can bind to receptors like ACE2 and neuropilin-1 (NRP1), inhibiting viral entry into host cells .

Key Findings:

- Binding Affinity: Tuftsin shows a specific binding affinity to ACE2 with an equilibrium dissociation constant (KD) of 460 μmol/L, which suggests its potential as a therapeutic agent against COVID-19 by blocking the virus's entry pathways .

- Inhibition of Viral Entry: By covering the interaction sites of S1-RBD (the receptor-binding domain of the spike protein) on ACE2, tuftsin may prevent SARS-CoV-2 from attaching to host cells, thus reducing infection rates .

Neurological Applications

Multiple Sclerosis Treatment:

Tuftsin has been studied for its effects on neuroinflammation in models of multiple sclerosis (MS). It promotes an anti-inflammatory environment by shifting microglial activation from a pro-inflammatory (Th1) to an anti-inflammatory (Th2) state, which may alleviate symptoms and improve recovery in experimental autoimmune encephalomyelitis (EAE) .

Cosmetic Applications

Tuftsin's properties have also been explored in cosmetic formulations due to its skin-rejuvenating effects. Its ability to enhance skin hydration and promote healing makes it a valuable ingredient in topical products aimed at improving skin health and appearance .

Summary Table of Applications

Mechanism of Action

Tuftsin acetate salt exerts its effects primarily through its interaction with phagocytic cells. The peptide binds to specific receptors on the surface of macrophages and neutrophils, enhancing their phagocytic activity. This leads to increased uptake and destruction of pathogens and tumor cells . In the context of SARS-CoV-2, tuftsin binds to ACE2 and NRP1 receptors, preventing the virus from entering host cells .

Comparison with Similar Compounds

Thr-Lys-Pro-Pro-Arg: An analog of tuftsin that inhibits its activity.

Rifampicin-bearing liposomes: Used in combination with tuftsin for enhanced treatment of tuberculosis.

Amphotericin B-bearing liposomes: Used with tuftsin for treating aspergillosis.

Uniqueness: Tuftsin acetate salt is unique due to its specific immunostimulatory properties and ability to enhance phagocytic activity. Its role in targeting specific receptors like ACE2 and NRP1 also sets it apart from other peptides .

Properties

IUPAC Name |

acetic acid;2-[[1-[6-amino-2-[(2-amino-3-hydroxybutanoyl)amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H40N8O6.2C2H4O2/c1-12(30)16(23)18(32)27-13(6-2-3-9-22)19(33)29-11-5-8-15(29)17(31)28-14(20(34)35)7-4-10-26-21(24)25;2*1-2(3)4/h12-16,30H,2-11,22-23H2,1H3,(H,27,32)(H,28,31)(H,34,35)(H4,24,25,26);2*1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIIURIAYCWLLNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)O)N)O.CC(=O)O.CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H48N8O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

620.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.